molecular formula C15H17NO4 B3868970 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one

7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one

Cat. No. B3868970
M. Wt: 275.30 g/mol
InChI Key: FTVHWJZIFKOGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one, also known as HMC-1, is a flavonoid compound that has been the subject of scientific research due to its potential therapeutic effects. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one is not fully understood. However, studies have suggested that 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
Biochemical and Physiological Effects:
7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one has also been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one in lab experiments is its relatively low toxicity compared to other compounds. However, 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one has limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

Future research on 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one could focus on exploring its potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. In addition, further studies could investigate the mechanism of action of 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one and its interactions with other signaling pathways. Finally, the development of novel synthetic methods for 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one could lead to the discovery of new derivatives with enhanced therapeutic properties.

Scientific Research Applications

7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one has anti-cancer properties by inhibiting the proliferation and inducing apoptosis of cancer cells. 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. In addition, 7-hydroxy-4-methyl-8-(4-morpholinylmethyl)-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

properties

IUPAC Name

7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-8-14(18)20-15-11(10)2-3-13(17)12(15)9-16-4-6-19-7-5-16/h2-3,8,17H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVHWJZIFKOGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.